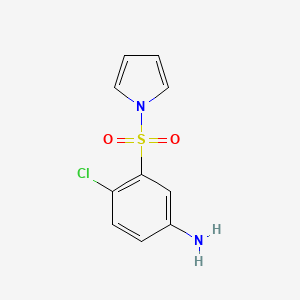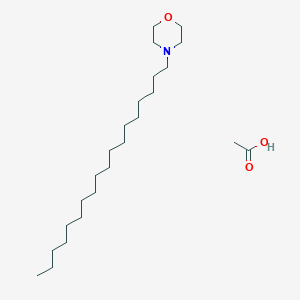
4-Octadecylmorpholinium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octadecylmorpholinium acetate is a heterocyclic organic compound with the molecular formula C24H49NO3 and a molecular weight of 399.65076 g/mol . It is known for its unique structure, which includes a morpholine ring substituted with an octadecyl group and an acetate anion. This compound is used primarily in research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octadecylmorpholinium acetate typically involves the reaction of octadecylamine with morpholine in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Octadecylamine, morpholine, acetic acid.
Conditions: The reaction is usually conducted at elevated temperatures to facilitate the formation of the morpholinium salt.
Procedure: Octadecylamine is first reacted with morpholine to form the intermediate, which is then treated with acetic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of octadecylamine, morpholine, and acetic acid.
Optimized Conditions: Industrial reactors are used to maintain optimal temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization or distillation to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
4-Octadecylmorpholinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: New compounds with different functional groups replacing the acetate group.
Wissenschaftliche Forschungsanwendungen
4-Octadecylmorpholinium acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Octadecylmorpholinium acetate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Biomolecules: Interact with proteins, enzymes, or nucleic acids, affecting their function.
Modulate Pathways: Influence biochemical pathways by altering the activity of key enzymes or receptors.
Cellular Effects: Induce changes in cellular processes such as signal transduction, gene expression, or membrane dynamics.
Vergleich Mit ähnlichen Verbindungen
4-Octadecylmorpholinium acetate can be compared with other similar compounds, such as:
4-Octadecylpyridinium acetate: Similar structure but with a pyridine ring instead of a morpholine ring.
4-Octadecylimidazolium acetate: Contains an imidazole ring instead of a morpholine ring.
4-Octadecylpiperidinium acetate: Features a piperidine ring instead of a morpholine ring.
Eigenschaften
CAS-Nummer |
94159-99-6 |
|---|---|
Molekularformel |
C24H49NO3 |
Molekulargewicht |
399.7 g/mol |
IUPAC-Name |
acetic acid;4-octadecylmorpholine |
InChI |
InChI=1S/C22H45NO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23;1-2(3)4/h2-22H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
VOZXKDVYRWKRHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1CCOCC1.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


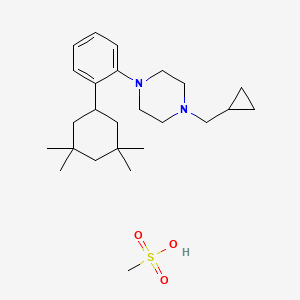
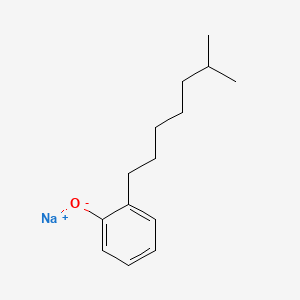
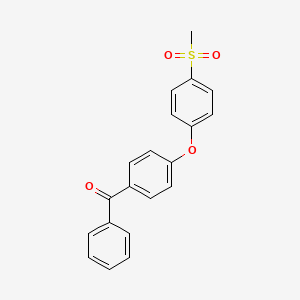

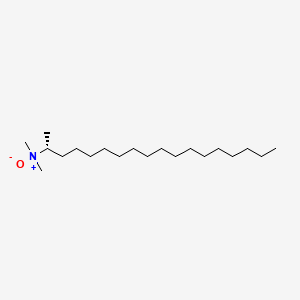



![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)


![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)
